Methyl 3-cyano-6-chloro-2-fluorobenzoate
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Overview
Description
Methyl 3-cyano-6-chloro-2-fluorobenzoate is an organic compound with the molecular formula C9H5ClFNO2 and a molecular weight of 213.59 g/mol . It is characterized by the presence of a cyano group, a chloro group, and a fluoro group attached to a benzoate moiety. This compound is often used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-cyano-6-chloro-2-fluorobenzoate can be synthesized through several methods. One common synthetic route involves the reaction of 3-cyano-6-chloro-2-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, allowing the esterification process to proceed efficiently .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-cyano-6-chloro-2-fluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Substituted benzoates with various functional groups.
Hydrolysis: 3-cyano-6-chloro-2-fluorobenzoic acid.
Reduction: 3-amino-6-chloro-2-fluorobenzoate.
Scientific Research Applications
Methyl 3-cyano-6-chloro-2-fluorobenzoate is utilized in various scientific research fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-cyano-6-chloro-2-fluorobenzoate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the chloro and fluoro groups influence the compound’s reactivity and stability. These interactions can affect various biochemical pathways and molecular processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-cyano-6-chloro-2-fluorobenzoate: Similar in structure but with different substituents.
Methyl 4-cyano-3-fluorobenzoate: Differing in the position of the cyano and fluoro groups.
Methyl 3-chloro-2-cyano-6-fluorobenzoate: Similar but with a different arrangement of substituents.
Uniqueness
This compound is unique due to its specific combination of cyano, chloro, and fluoro groups, which confer distinct chemical properties and reactivity patterns. This uniqueness makes it valuable in specialized applications where these properties are advantageous .
Properties
IUPAC Name |
methyl 6-chloro-3-cyano-2-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFNO2/c1-14-9(13)7-6(10)3-2-5(4-12)8(7)11/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWJCKKZLNADGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1F)C#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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